molecular formula C8H14Cl2 B13831236 (1R,4S)-1,4-dichlorocyclooctane CAS No. 40572-74-5

(1R,4S)-1,4-dichlorocyclooctane

Cat. No.: B13831236
CAS No.: 40572-74-5
M. Wt: 181.10 g/mol
InChI Key: CXYRLCVPPVQCSJ-OCAPTIKFSA-N
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Description

(1R,4S)-1,4-dichlorocyclooctane is an organic compound characterized by a cyclooctane ring with two chlorine atoms attached at the 1 and 4 positions. This compound is notable for its stereochemistry, with the chlorine atoms positioned in a specific spatial arrangement that gives it unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,4S)-1,4-dichlorocyclooctane typically involves the chlorination of cyclooctane. One common method is the free radical chlorination, where cyclooctane is treated with chlorine gas under ultraviolet light. This reaction proceeds through a radical mechanism, leading to the formation of the desired dichlorinated product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of chlorine gas. Continuous flow reactors may be employed to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

(1R,4S)-1,4-dichlorocyclooctane can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be replaced by other nucleophiles, such as hydroxide ions, leading to the formation of cyclooctane-1,4-diol.

    Reduction Reactions: The compound can be reduced to cyclooctane by using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: Oxidizing agents can convert this compound to cyclooctane-1,4-dione.

Common Reagents and Conditions

    Substitution: Sodium hydroxide in aqueous solution.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Oxidation: Potassium permanganate in acidic or basic medium.

Major Products

    Substitution: Cyclooctane-1,4-diol.

    Reduction: Cyclooctane.

    Oxidation: Cyclooctane-1,4-dione.

Scientific Research Applications

(1R,4S)-1,4-dichlorocyclooctane has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential use in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (1R,4S)-1,4-dichlorocyclooctane exerts its effects depends on the specific reaction or application. In substitution reactions, the chlorine atoms act as leaving groups, allowing nucleophiles to attack the carbon atoms. In reduction reactions, the chlorine atoms are removed, leading to the formation of cyclooctane. The molecular targets and pathways involved vary based on the specific chemical context.

Comparison with Similar Compounds

Similar Compounds

    (1R,4S)-1,4-dibromocyclooctane: Similar structure but with bromine atoms instead of chlorine.

    (1R,4S)-1,4-diiodocyclooctane: Similar structure but with iodine atoms instead of chlorine.

    Cyclooctane-1,4-diol: The hydroxylated derivative of (1R,4S)-1,4-dichlorocyclooctane.

Uniqueness

This compound is unique due to its specific stereochemistry and the presence of chlorine atoms, which impart distinct reactivity and chemical properties compared to its brominated, iodinated, or hydroxylated analogs.

Properties

CAS No.

40572-74-5

Molecular Formula

C8H14Cl2

Molecular Weight

181.10 g/mol

IUPAC Name

(1R,4S)-1,4-dichlorocyclooctane

InChI

InChI=1S/C8H14Cl2/c9-7-3-1-2-4-8(10)6-5-7/h7-8H,1-6H2/t7-,8+

InChI Key

CXYRLCVPPVQCSJ-OCAPTIKFSA-N

Isomeric SMILES

C1CC[C@@H](CC[C@@H](C1)Cl)Cl

Canonical SMILES

C1CCC(CCC(C1)Cl)Cl

Origin of Product

United States

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